(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid is a 4-oxo monocarboxylic acid, a 5-hydroxy monocarboxylic acid and a secondary alpha-hydroxy ketone. It derives from a cyclohexanecarboxylic acid. It is a conjugate acid of a (1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylate.
Scientific Research Applications
Stereochemistry and Reaction Mechanisms
- Bromination and Epoxydation Studies : Research by Bellucci et al. (1972) investigated the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of methyl 3-cyclohexene-1-carboxylate, providing insights into stereochemical outcomes of these reactions (Bellucci, Marioni, & Marsili, 1972).
- Analysis of Multiplanar Cyclohexane Rings : Desai et al. (1938) conducted studies on the bromination of 1-carboxy-4-methylcyclohexane-1-acetic acid, which led to the formation of hydroxy acids upon heating with aqueous sodium carbonate (Desai, Hunter, & Saharia, 1938).
Synthesis and Functionalization
- Ring-Closing Metathesis-Based Synthesis : A study by Cong and Yao (2006) showcased the diastereoselective synthesis of a cyclohexene skeleton using L-serine, demonstrating an innovative approach in organic synthesis (Cong & Yao, 2006).
- Synthesis of 1-Amino-4-Hydroxycyclohexane-1-Carboxylic Acids : Avenoza et al. (1999) explored the synthesis of constrained hydroxy-α-amino acids, contributing to the development of new amino acid derivatives (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).
Catalysis and Reaction Dynamics
- Catalysis by Ionised Carboxy-Group : Kirby and Meyer (1972) investigated the role of the carboxy-group in the hydrolysis of enol esters and ketonisation of enols, providing a deeper understanding of intramolecular catalysis (Kirby & Meyer, 1972).
Environmental and Biological Studies
- Environmental Exposure to Plasticizers : Silva et al. (2013) studied the exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighting the importance of monitoring environmental pollutants (Silva, Jia, Samandar, Preau, & Calafat, 2013).
Miscellaneous Applications
- Preparation of Herbicides : A study by Liepa et al. (1989) focused on the synthesis of certain cyclohexene derivatives for use as herbicides, showcasing the compound's utility in agricultural chemistry (Liepa, Wilkie, & Winzenberg, 1989).
properties
Product Name |
(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-5,8H,1-3H2,(H,10,11)/t4-,5-/m0/s1 |
InChI Key |
BYPXGAVDTZXOLE-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)C[C@H]1C(=O)O)O |
Canonical SMILES |
C1CC(C(=O)CC1C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.